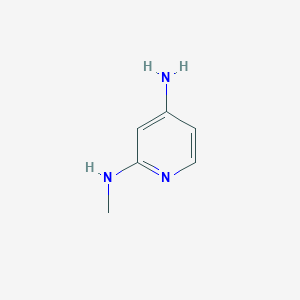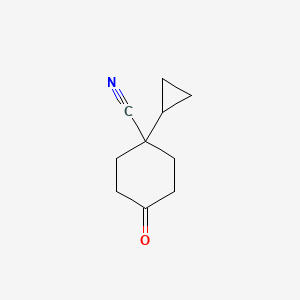
1-cyclopropyl-4-oxoCyclohexanecarbonitrile
Übersicht
Beschreibung
1-cyclopropyl-4-oxoCyclohexanecarbonitrile is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is also known by the IUPAC name 1-cyclopropyl-1-cyano-4-cyclohexanone .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with a carbonyl (C=O) group at the 4-position, a nitrile (C≡N) group attached to the same carbon, and a cyclopropyl group also attached to the same carbon .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
- The synthesis and crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, which can be obtained from cyanoacetate and dibromoethane, have been described, highlighting the unique secondary structural motifs and hydrogen bonding patterns in these compounds (Abele, Seiler, & Seebach, 1999). These findings suggest the potential of cyclopropane derivatives in designing peptides with novel structural features.
- Research on the iron-catalyzed synthesis of cyclopropyl halides has provided insights into the preparation of cyclopropane derivatives as key building blocks for various chemicals, highlighting their importance in synthetic chemistry (Grupe & Jacobi von Wangelin, 2013).
Applications in Medicinal Chemistry
- Cyclopropane rings are increasingly used in drug development due to their unique structural and electronic properties, which can enhance potency and reduce off-target effects in drug candidates (Talele, 2016). This underlines the potential of cyclopropane derivatives, such as "1-cyclopropyl-4-oxoCyclohexanecarbonitrile," in the development of new pharmaceuticals.
- The discovery of a potent, non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, involving a cyclopropane derivative, showcases the potential therapeutic applications of these compounds in treating diseases related to the enzyme's activity (Lin et al., 2000).
Synthetic Applications
- The development of chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds illustrates the utility of cyclopropane derivatives in creating novel molecules with improved activity and bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Wirkmechanismus
Mode of Action
It is known that cyclohexanone derivatives can undergo reactions with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 1-cyclopropyl-4-oxoCyclohexanecarbonitrile may interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties suggest that this compound may have good bioavailability.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the compound’s solubility could affect its distribution in the body and its interaction with target molecules . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .
Biochemische Analyse
Biochemical Properties
1-cyclopropyl-4-oxocyclohexanecarbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in gene expression patterns and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance or inhibit its function, depending on the cellular context .
Eigenschaften
IUPAC Name |
1-cyclopropyl-4-oxocyclohexane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-7-10(8-1-2-8)5-3-9(12)4-6-10/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPMGMPLWGFZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CCC(=O)CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


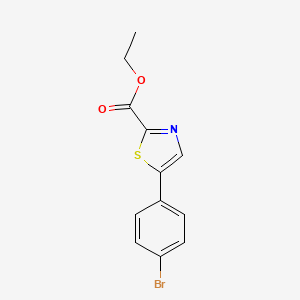
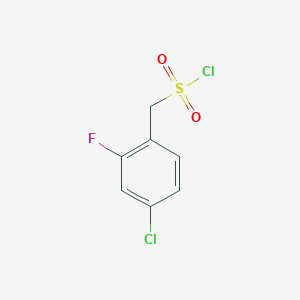
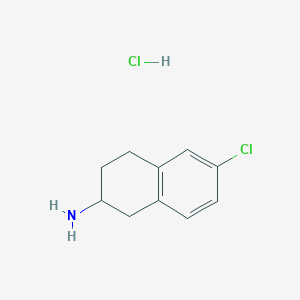
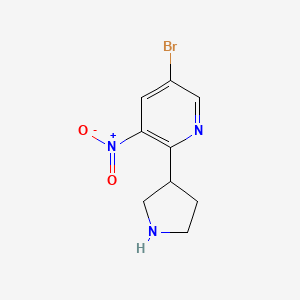
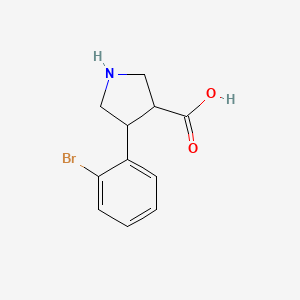
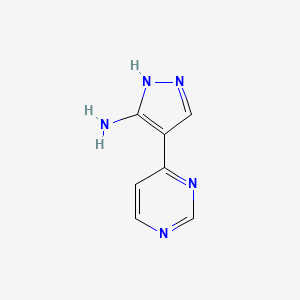
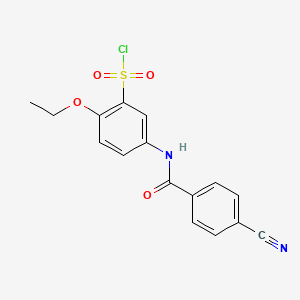
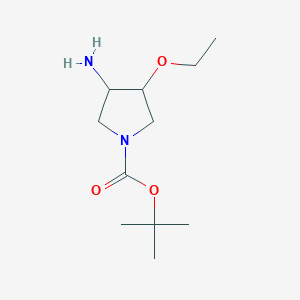
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanamine](/img/structure/B1464753.png)
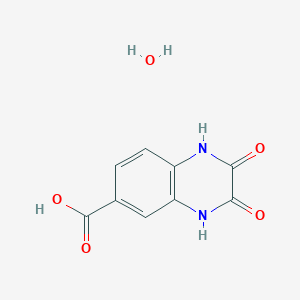
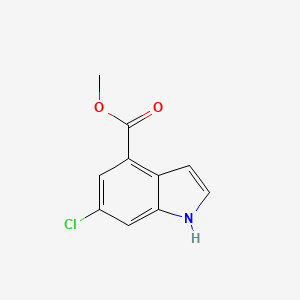

![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
